N-(1-adamantyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(1-adamantyl)-2,2,2-trifluoroacetamide is a chemical compound that features an adamantane moiety linked to a trifluoroacetamide group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The trifluoroacetamide group introduces fluorine atoms, which can significantly alter the compound’s chemical properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2,2,2-trifluoroacetamide typically involves the reaction of 1-adamantylamine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the trifluoroacetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(1-adamantyl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of adamantane are known for their antiviral and neuroprotective properties, making this compound of interest in drug development.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets through its adamantane and trifluoroacetamide groups. The adamantane moiety provides rigidity and stability, while the trifluoroacetamide group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- Amantadine
- Memantine
Uniqueness
N-(1-adamantyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties compared to other adamantane derivatives. This makes it particularly useful in applications requiring high thermal stability and specific molecular interactions .
Properties
CAS No. |
20594-58-5 |
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Molecular Formula |
C12H16F3NO |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
N-(1-adamantyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H16F3NO/c13-12(14,15)10(17)16-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,16,17) |
InChI Key |
CMKIOJNRXWXMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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